molecular formula C13H15BrO2 B5402313 Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- CAS No. 73709-54-3

Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-

Cat. No.: B5402313
CAS No.: 73709-54-3
M. Wt: 283.16 g/mol
InChI Key: GZGMNLNQWODJCF-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- is an organic compound with the molecular formula C13H15BrO2 It is a derivative of cyclohexanone, where a hydroxymethyl group is attached to the second carbon of the cyclohexanone ring, and a bromophenyl group is attached to the hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- typically involves the reaction of cyclohexanone with 4-bromobenzaldehyde in the presence of a suitable catalyst. One common method is the aldol condensation reaction, where cyclohexanone and 4-bromobenzaldehyde are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to acidic workup to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₅BrO₂
  • Structural Features :
    • Cyclohexanone ring
    • Hydroxymethyl group
    • Bromophenyl substituent

The presence of the bromine atom in the para position can enhance the compound's biological activity through increased binding affinity to biological targets, such as sodium-dependent glucose cotransporters (SGLTs), which are relevant in diabetes treatment.

Pharmaceutical Development

Cyclohexanone derivatives are being investigated for their potential as therapeutic agents. Specifically, Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- has been identified as a possible inhibitor of SGLTs. This inhibition could lead to advancements in diabetes management by controlling glucose absorption in the intestines.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. For instance, it can be used to synthesize other cyclohexanone derivatives that possess therapeutic properties, particularly those targeting amyloid precursor protein (APP) processing related to Alzheimer's disease .

Research has focused on the interactions of Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- with biological systems. Studies have demonstrated its potential binding affinity to SGLTs, suggesting that modifications in its structure could lead to improved efficacy as a therapeutic agent for diabetes .

Case Study 2: Synthetic Pathways

Various synthetic methods have been developed for producing Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-. These methods include multi-step synthesis processes that allow for selective introduction of functional groups, optimizing yields and purity levels. The ability to modify its structure further enhances its utility in pharmaceutical applications.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl and bromophenyl groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone, 2-[(4-chlorophenyl)hydroxymethyl]-
  • Cyclohexanone, 2-[(4-fluorophenyl)hydroxymethyl]-
  • Cyclohexanone, 2-[(4-methylphenyl)hydroxymethyl]-

Uniqueness

Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogen atoms or substituents .

Biological Activity

Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₅BrO₂
  • Molecular Weight : 285.17 g/mol
  • CAS Number : 603771

This compound features a cyclohexanone core with a hydroxymethyl group attached to a bromophenyl moiety, which may influence its biological interactions.

Synthesis

The synthesis of cyclohexanone derivatives often involves the reaction of cyclohexanone with substituted phenols or aldehydes. The specific synthetic route for cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- has not been extensively detailed in the literature but typically follows standard organic synthesis protocols involving electrophilic aromatic substitution or nucleophilic addition reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-. For instance:

  • Cytotoxicity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia cells. These effects are often measured using assays such as MTT or XTT, showing IC₅₀ values in the micromolar range .
  • Mechanism of Action : The proposed mechanisms include:
    • Induction of apoptosis through upregulation of pro-apoptotic genes (e.g., P53, Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2) .
    • Cell cycle arrest at various phases (G1/S or G2/M), leading to inhibited cell proliferation .

Structure-Activity Relationship (SAR)

The presence of the bromine atom on the phenyl ring significantly influences the biological activity. The halogen substituent can enhance lipophilicity and improve binding interactions with biological targets. Studies indicate that modifications on the phenyl ring can lead to variations in potency against cancer cell lines .

Study 1: Cytotoxic Evaluation

A study evaluated a series of cyclohexanone derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds bearing electron-withdrawing groups (like bromine) exhibited enhanced activity compared to their non-substituted counterparts. The most potent compounds showed IC₅₀ values as low as 10 μM against MCF-7 cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by these compounds. It was found that treatment with cyclohexanone derivatives led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent apoptosis. This study utilized flow cytometry and Western blot analyses to assess changes in protein expression related to apoptosis .

Data Tables

Compound NameIC₅₀ (μM)Cell LineMechanism of Action
Cyclohexanone, 2-[(4-bromophenyl)...10MCF-7Apoptosis induction
Cyclohexanone Derivative A15HCT-116Cell cycle arrest
Cyclohexanone Derivative B25U937ROS generation

Properties

IUPAC Name

2-[(4-bromophenyl)-hydroxymethyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11,13,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGMNLNQWODJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345328
Record name Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73709-54-3
Record name Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-
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Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-

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